

Bay-293: A Chemical Probe for Interrogating SOS1 Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bay-293

Cat. No.: B15608478

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

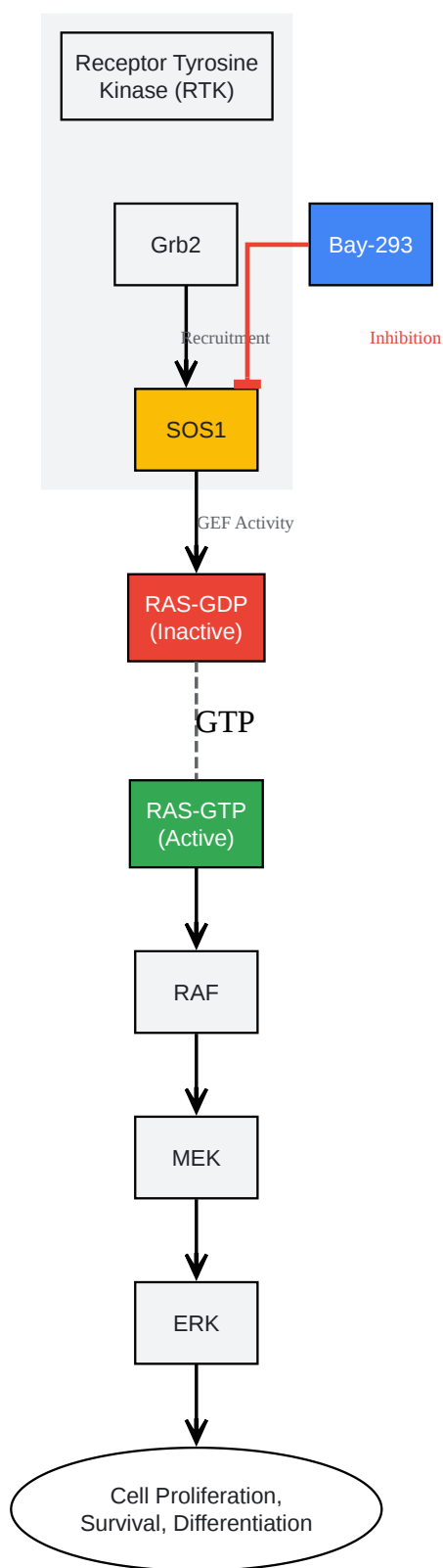
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS GTPases, pivotal signaling nodes that regulate cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS signaling pathway, frequently driven by oncogenic mutations in KRAS, is a hallmark of numerous human cancers.[2][4] **Bay-293** has emerged as a potent and selective chemical probe that inhibits the function of SOS1, offering a valuable tool to investigate the intricate biology of RAS activation and to explore novel therapeutic strategies for RAS-driven malignancies.[1][2][4][5] This technical guide provides a comprehensive overview of **Bay-293**, including its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

Mechanism of Action

Bay-293 functions as a potent inhibitor of the protein-protein interaction between SOS1 and KRAS.[1][2][6][7] By binding to a specific pocket on SOS1, **Bay-293** prevents the formation of the SOS1-KRAS complex, thereby blocking the SOS1-mediated exchange of GDP for GTP on KRAS.[4][7][8] This disruption ultimately leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream signaling cascades, most notably the RAF-MEK-ERK pathway.[2][9]

Signaling Pathway

The canonical RAS signaling cascade initiated by SOS1 is depicted below. **Bay-293** intervenes at the initial step of RAS activation.



[Click to download full resolution via product page](#)

Caption: SOS1-mediated RAS activation and downstream signaling pathway inhibited by **Bay-293**.

Quantitative Data

The following tables summarize the in vitro and cellular activities of **Bay-293**.

Table 1: In Vitro Inhibitory Activity of Bay-293

Target Interaction	Assay Type	IC50 (nM)	Reference(s)
KRAS-SOS1	Biochemical	21	[1] [2] [4] [5] [6] [7] [10] [11]
SOS1-mediated KRAS activation	Biochemical	52	[12]
SOS1-KRAS G12D	Biochemical	11.6	[10]
SOS1-KRAS G12V	Biochemical	40.7	[10]

Table 2: Cellular Activity of Bay-293

Cell Line	KRAS Status	Cellular Process	IC50 (nM)	Reference(s)
HeLa	Wild-Type	RAS activation	410	[6] [8]
Calu-1	G12C	RAS activation	200	[8]
K-562	Wild-Type	pERK inhibition	180	[6]
Calu-1	G12C	pERK inhibition	150	[12]
K-562	Wild-Type	Antiproliferative	1090	[2]
MOLM-13	Wild-Type	Antiproliferative	995	[2]
NCI-H358	G12C	Antiproliferative	3480	[2]
Calu-1	G12C	Antiproliferative	3190	[2]

Table 3: Selectivity Profile of Bay-293

Off-Target	Assay Type	Activity	Reference(s)
SOS2	Biochemical	IC50 > 20,000 nM	[5][12][13]
MCF2L (DBS)	Biochemical	IC50 > 20,000 nM	[5][13]
KRAS WT-CRAF RBD	Biochemical	No significant activity (>20 μ M)	[6]
CDC42	Biochemical	No significant activity (>20 μ M)	[6]
EGFR	Biochemical	No significant activity (>20 μ M)	[6]
358 Kinases	Kinase Panel (1 μ M)	> 67% remaining activity	[5][12][13]
HTR2A	GPCR Panel	Ki = 133.44 nM	[5][13]
ADRA2C	GPCR Panel	Ki = 130.87 nM	[5][13]
HRH2	GPCR Panel	Ki = 139.82 nM	[5][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay measures the proximity of tagged SOS1 and KRAS proteins. Inhibition of the interaction by **Bay-293** results in a decreased HTRF signal.

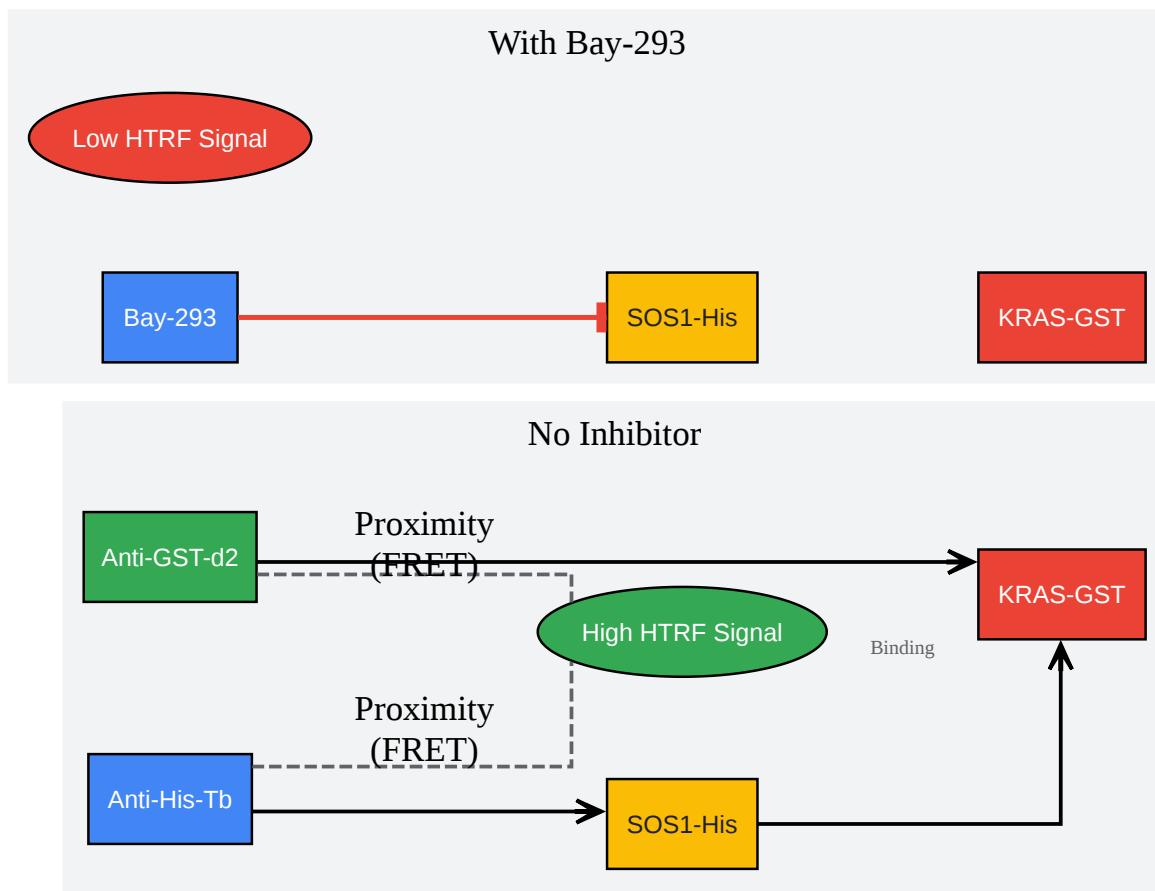
Materials:

- His-tagged SOS1 protein
- GST-tagged KRAS protein (e.g., KRAS G12C)
- GTP

- Anti-His-Tb cryptate antibody
- Anti-GST-d2 antibody
- Assay Buffer (e.g., DPBS, 0.1% BSA, 0.05% Tween 20)
- 384-well low volume white plates
- HTRF-compatible plate reader

Protocol:

- Prepare serial dilutions of **Bay-293** in assay buffer containing a constant percentage of DMSO.
- Add the diluted compounds to the wells of the 384-well plate.
- Add a solution of His-tagged SOS1 and GST-tagged KRAS to the wells.
- Incubate the plate to allow for protein-protein interaction.
- Add a pre-mixed solution of anti-His-Tb cryptate and anti-GST-d2 antibodies.
- Incubate the plate to allow for antibody binding.
- Read the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
- Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the percent inhibition relative to controls.



[Click to download full resolution via product page](#)

Caption: Principle of the HTRF assay for monitoring SOS1-KRAS interaction.

AlphaLISA Assay for SOS1-KRAS Interaction

This bead-based immunoassay also measures the proximity of SOS1 and KRAS. Inhibition by **Bay-293** leads to a reduced AlphaLISA signal.

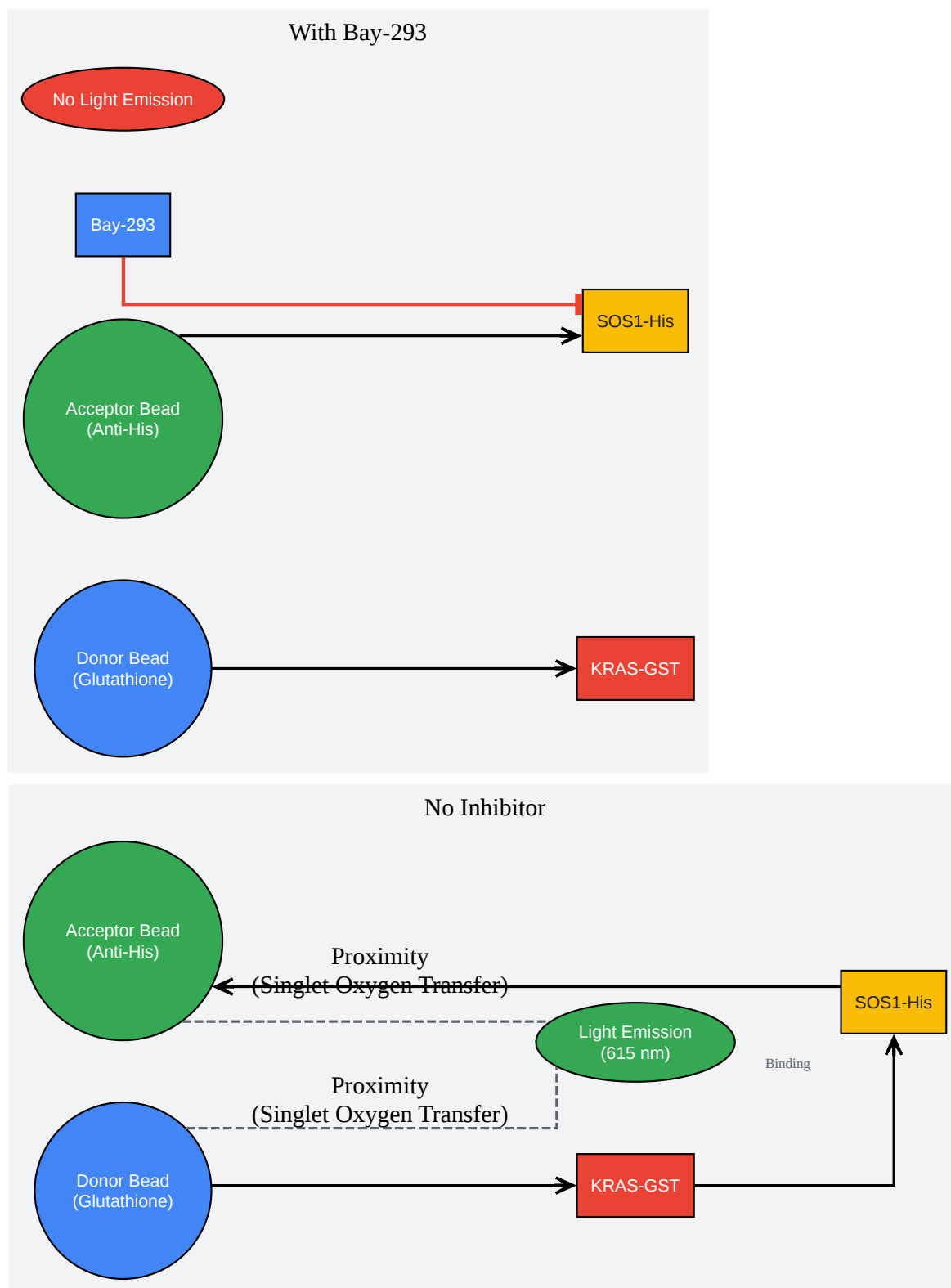
Materials:

- His-tagged SOS1 protein
- GST-tagged KRAS WT protein
- GTP

- AlphaLISA anti-6xHis Acceptor beads
- Glutathione Donor beads
- AlphaLISA PPI buffer
- 384-well AlphaPlate
- AlphaLISA-compatible plate reader

Protocol:

- Prepare serial dilutions of **Bay-293** in AlphaLISA PPI buffer with a constant DMSO concentration.
- Add the diluted compounds to the wells of the AlphaPlate.
- Prepare a working solution of GST-tagged KRAS WT and GTP.
- Prepare a working solution of His-tagged SOS1.
- Add the KRAS/GTP solution and the SOS1 solution to the wells.
- Incubate the plate to allow for protein interaction.
- Add a suspension of AlphaLISA Acceptor and Donor beads.
- Incubate the plate in the dark.
- Read the AlphaLISA signal on a compatible plate reader. A high signal indicates a strong interaction, while a low signal indicates inhibition.[10]



[Click to download full resolution via product page](#)

Caption: Principle of the AlphaLISA assay for monitoring SOS1-KRAS interaction.

Cellular pERK Inhibition Assay

This assay quantifies the phosphorylation of ERK, a downstream effector of the RAS pathway, in response to **Bay-293** treatment.

Materials:

- Cancer cell line of interest (e.g., K-562, Calu-1)
- Cell culture medium and supplements
- **Bay-293**
- Lysis buffer
- Phospho-ERK (pERK) and total ERK antibodies
- Secondary antibodies
- Western blotting or ELISA reagents

Protocol:

- Seed cells in appropriate culture plates and allow them to adhere.
- Treat cells with various concentrations of **Bay-293** for a specified time (e.g., 60 minutes).
- Lyse the cells and collect the protein lysates.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Analyze the levels of pERK and total ERK using Western blotting or a quantitative immunoassay like ELISA or AlphaLISA SureFire Ultra.[\[14\]](#)
- Quantify the band intensities (for Western blot) or the signal (for immunoassay) and calculate the ratio of pERK to total ERK.
- Determine the IC₅₀ for pERK inhibition.

Conclusion

Bay-293 is a well-characterized and highly valuable chemical probe for studying the function of SOS1.[1][4][5][6] Its potency, selectivity, and demonstrated cellular activity make it an indispensable tool for dissecting the role of the SOS1-KRAS interaction in normal physiology and in the context of diseases such as cancer. Furthermore, the synergistic effects observed when combining **Bay-293** with direct KRAS inhibitors highlight its potential as a component of combination therapies for RAS-driven tumors.[4][5] This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize **Bay-293** in their investigations of SOS1 biology and the development of novel cancer therapeutics. It is important to note that while **Bay-293** is an excellent in vitro tool, it has not been optimized for in vivo studies.[5][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. pnas.org [pnas.org]
- 5. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 6. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]

- 12. BAY-293 $\geq 98\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bay-293: A Chemical Probe for Interrogating SOS1 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608478#bay-293-as-a-chemical-probe-for-sos1-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com